REACTION_SMILES
|
[Na+:25].[OH-:24].[OH:1][C:2]1=[C:3]([C:15](=[O:16])[O:17][CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[N:4]([CH3:14])[S:5](=[O:12])(=[O:13])[c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[OH:1][C:2]1=[C:3]([C:15](=[O:16])[OH:17])[N:4]([CH3:14])[S:5](=[O:12])(=[O:13])[c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
CN1C(C(=O)OC2CCCCC2)=C(O)c2ccccc2S1(=O)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C(C(=O)OC2CCCCC2)=C(O)c2ccccc2S1(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(=O)O)=C(O)c2ccccc2S1(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |